2,3-Dihydroxypropyl 2-[(octadec-9-enoyl)amino]ethyl hydrogen phosphate
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Overview
Description
2,3-dihydroxypropoxy(2-[(9Z)-octadec-9-enamido]ethoxy)phosphinic acid is a complex organic compound that features both hydrophilic and hydrophobic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxypropoxy(2-[(9Z)-octadec-9-enamido]ethoxy)phosphinic acid typically involves multiple steps. One common method includes the reaction of 2,3-dihydroxypropyl ether with 2-[(9Z)-octadec-9-enamido]ethanol in the presence of a phosphinic acid derivative. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process often includes purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-dihydroxypropoxy(2-[(9Z)-octadec-9-enamido]ethoxy)phosphinic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2,3-dihydroxypropoxy(2-[(9Z)-octadec-9-enamido]ethoxy)phosphinic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in cellular signaling pathways and as a component in biomolecular assemblies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which 2,3-dihydroxypropoxy(2-[(9Z)-octadec-9-enamido]ethoxy)phosphinic acid exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s unique structure allows it to modulate these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 9-(2,3-dihydroxypropoxy)-9-oxononanoic acid
- 2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy-(2,3-dihydroxypropoxy)phosphinic acid
- (2,3-dihydroxypropoxy)[(2R)-2-hydroxy-3-[(9Z)-octadec-9-enoyloxy]propoxy]phosphinic acid
Uniqueness
2,3-dihydroxypropoxy(2-[(9Z)-octadec-9-enamido]ethoxy)phosphinic acid is unique due to its combination of hydrophilic and hydrophobic regions, which allows it to interact with a wide range of biological molecules. This dual nature makes it particularly useful in applications where both solubility and membrane interaction are important.
Properties
IUPAC Name |
2,3-dihydroxypropyl 2-(octadec-9-enoylamino)ethyl hydrogen phosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)24-18-19-30-32(28,29)31-21-22(26)20-25/h9-10,22,25-26H,2-8,11-21H2,1H3,(H,24,27)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNXVCGZJCGEKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46NO7P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693962 |
Source
|
Record name | 2,3-Dihydroxypropyl 2-[(octadec-9-enoyl)amino]ethyl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201738-24-1 |
Source
|
Record name | 2,3-Dihydroxypropyl 2-[(octadec-9-enoyl)amino]ethyl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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